3-(4-(4-(2-chlorobenzyl)piperazin-1-yl)-3,5-dimethyl-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide
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Overview
Description
3-(4-(4-(2-chlorobenzyl)piperazin-1-yl)-3,5-dimethyl-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide is a useful research compound. Its molecular formula is C20H27ClN4O2S and its molecular weight is 422.97. The purity is usually 95%.
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Scientific Research Applications
Molecular Interaction and Pharmacophore Models
Compounds similar to the one have been studied for their interaction with specific receptors, such as the CB1 cannabinoid receptor. For example, the molecular interaction of a structurally related antagonist has been analyzed using the AM1 molecular orbital method, revealing distinct conformations that contribute to its binding affinity and specificity towards the receptor. This research has led to the development of unified pharmacophore models, enhancing our understanding of receptor-ligand interactions and aiding in the design of new therapeutic agents with optimized properties (Shim et al., 2002).
Antibacterial Efficacy and Enzyme Inhibition
Novel derivatives have been synthesized and tested for their antibacterial efficacy, demonstrating significant activity against various bacterial strains, including MRSA and VRE. These compounds have also shown potent biofilm inhibition activities, surpassing those of reference drugs like Ciprofloxacin. Furthermore, their role as enzyme inhibitors, specifically targeting the MurB enzyme, has been highlighted, opening new avenues for antibacterial drug development (Mekky & Sanad, 2020).
Anticonvulsant and Antimicrobial Activities
Derivatives featuring the pyrazole moiety have been synthesized and evaluated for their anticonvulsant and antimicrobial activities. These studies provide valuable insights into the therapeutic potential of such compounds in treating neurological disorders and infectious diseases, highlighting their significance in medicinal chemistry research (Aytemir et al., 2004).
Anticancer Agent Development
Research on pyrazole carboxamide derivatives has led to the identification of compounds with promising anticancer activities. These studies contribute to the ongoing search for effective anticancer agents, providing a foundation for further exploration and development in the field of oncology (El-Masry et al., 2022).
Mechanism of Action
Target of Action
Compounds with similar structures, such as piperazine derivatives, have been found to interact with a variety of targets, including enzymes like cyclooxygenases (cox-1, cox-2) .
Mode of Action
Based on its structural similarity to other piperazine derivatives, it may interact with its targets through hydrogen bonding and dipole interactions .
Biochemical Pathways
Similar compounds have been found to inhibit the activity of enzymes like cox-1 and cox-2 , which play a crucial role in the inflammatory response.
Pharmacokinetics
Piperazine derivatives, which share structural similarities with this compound, are known to positively modulate the pharmacokinetic properties of drug substances .
Result of Action
Similar compounds have been found to exhibit anti-inflammatory properties by inhibiting the activity of enzymes like cox-1 and cox-2 .
Properties
IUPAC Name |
3-[4-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-3,5-dimethylpyrazol-1-yl]thiolane 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27ClN4O2S/c1-15-20(16(2)25(22-15)18-7-12-28(26,27)14-18)24-10-8-23(9-11-24)13-17-5-3-4-6-19(17)21/h3-6,18H,7-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCCYCDYLUOBRGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)N3CCN(CC3)CC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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